2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride

Metabolic stability Amide bioisostere Hydrolytic resistance

Procure this uniquely rigidified γ-sultam building block for your drug discovery programs. Unlike generic amines or acyclic sulfonamides, its isothiazolidine 1,1-dioxide core provides a conformationally restricted, metabolically stable amide bioisostere. Essential for synthesizing hCA VII-selective inhibitors (6-fold improved affinity), dual COX-2/5-LO anti-inflammatory agents (demonstrated GI safety), mechanism-based serine protease inhibitors, and antiviral thioureas (EC₅₀ 0.7 μM vs. WNV). Ensure SAR continuity and pharmacological differentiation in your lead optimization. Now available for immediate procurement.

Molecular Formula C5H13ClN2O2S
Molecular Weight 200.69 g/mol
CAS No. 1190044-24-6
Cat. No. B1440035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride
CAS1190044-24-6
Molecular FormulaC5H13ClN2O2S
Molecular Weight200.69 g/mol
Structural Identifiers
SMILESC1CN(S(=O)(=O)C1)CCN.Cl
InChIInChI=1S/C5H12N2O2S.ClH/c6-2-4-7-3-1-5-10(7,8)9;/h1-6H2;1H
InChIKeyVIKRWNYREMYEHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride (CAS 1190044-24-6) Procurement Guide: Structural & Class Identification


2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride (CAS: 1190044-24-6) is a heterocyclic organic compound belonging to the γ-sultam (cyclic sulfonamide) class, characterized by a five-membered isothiazolidine ring containing a sulfonyl (1,1-dioxide) group and bearing an aminoethyl side chain with a molecular weight of 200.69 g/mol [1]. As a functionalized building block featuring both a nucleophilic primary amine handle and the conformationally rigid γ-sultam core, this compound serves as a key intermediate for constructing more complex molecular architectures in medicinal chemistry and drug discovery campaigns, particularly those targeting proteases, carbonic anhydrases, and inflammatory pathways where sultam-based scaffolds have demonstrated privileged pharmacological properties [2].

Procurement Risk Alert for 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride: Why Simple Amine Analogs Cannot Replace the Sultam Core


Generic substitution of this compound with simple aliphatic amines or acyclic sulfonamides fails at the molecular design level because the γ-sultam (isothiazolidine 1,1-dioxide) core confers critical conformational restriction and distinct stereoelectronic properties that linear analogs cannot replicate [1]. The cyclic sulfonamide moiety functions as a metabolically stable amide bioisostere, with the N–SO₂ bond demonstrating resistance to hydrolytic enzymes and stability across extreme pH conditions—pharmacokinetic advantages that acyclic sulfonamides do not provide to the same degree [2]. Furthermore, the specific vector presentation of the aminoethyl side chain in the five-membered ring geometry is essential for downstream functionalization in protease inhibitor scaffolds and carbonic anhydrase-targeting programs; substituting with analogs lacking the sultam core (e.g., piperazine derivatives or linear diamines) fundamentally alters the spatial orientation of the reactive amine, compromising SAR continuity in established synthetic routes [3].

2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride Comparative Evidence Guide: Quantified Differentiation Data


γ-Sultam Scaffold vs. Linear Sulfonamides: Metabolic Stability and Hydrolytic Resistance Quantification

The isothiazolidine 1,1-dioxide (γ-sultam) scaffold exhibits superior hydrolytic stability compared to acyclic sulfonamides and amide bonds under physiologically relevant conditions. The cyclic N–SO₂ bond within the five-membered sultam ring confers resistance to hydrolytic enzymes and remains intact across extreme pH ranges (pH 1-13) and in the presence of serum esterases, whereas linear sulfonamides show measurable degradation under identical acidic or enzymatic conditions [1]. This stability profile is critical for compounds intended for in vivo applications or long-term storage in solution formulations [2].

Metabolic stability Amide bioisostere Hydrolytic resistance Pharmacokinetics

Synthetic Efficiency: Transition-Metal-Free Route to γ-Sultams vs. Alternative Heterocycle Construction

The synthesis of isothiazolidine 1,1-dioxide derivatives via tandem SN/Michael addition proceeds under mild, transition-metal-free conditions with yields reaching up to 95% and high trans-diastereoselectivity (confirmed by X-ray crystallography) . This contrasts with alternative heterocyclic building blocks such as piperazines or morpholines, which often require transition-metal catalysis (e.g., Pd-catalyzed amination) for functionalization, introducing catalyst residue concerns and additional purification burdens [1]. The reported tandem methodology offers a more atom-economical and operationally straightforward approach to accessing functionalized γ-sultam scaffolds, which are direct precursors to the target compound .

Synthetic methodology Green chemistry Diastereoselectivity Transition-metal-free

hCA VII Isoform Selectivity Enhancement from Sultam-Containing Scaffolds vs. Sulthiame Baseline

In a series of 17 sultam-containing compounds derived from the antiepileptic drug Sulthiame (SLT), derivatives bearing both benzenesulfonamide and sultam moieties demonstrated significant enhancement of both inhibitory potency and selectivity toward human carbonic anhydrase VII (hCA VII) compared to the reference SLT drug [1]. Compound 11 exhibited potent hCA VII inhibition with a Ki of 4.2 nM, representing approximately a 6-fold improvement in affinity relative to SLT (Ki = 24.8 nM for hCA VII) and a >100-fold selectivity window over off-target cytosolic isoforms hCA I and hCA II [1]. The sultam moiety's exposure to the active site rim, elucidated by X-ray crystallography at 1.58 Å resolution, is critical for this isoform discrimination [2].

Carbonic anhydrase inhibition Isoform selectivity Neuropathic pain Sultam pharmacophore

COX-2/5-LO Dual Inhibition: γ-Sultam Pharmacophore vs. Traditional NSAID Single-Target Profile

1,2-Isothiazolidine-1,1-dioxide (γ-sultam) derivatives bearing a lower alkyl group at the 2-position demonstrate potent dual inhibitory effects on both cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO), as well as suppression of interleukin-1 (IL-1) production, in in vitro assays [1]. The clinical candidate S-2474, (E)-(5)-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-ethyl-1,2-isothiazolidine-1,1-dioxide, exhibited efficacy in multiple animal arthritic models without inducing gastric ulceration—a differentiation from traditional NSAIDs (e.g., indomethacin, ibuprofen) which selectively inhibit COX enzymes but carry significant GI toxicity liabilities due to COX-1 suppression [1]. The γ-sultam core is essential for this balanced dual-inhibition pharmacophore, with the 2-position alkyl substituent (the position corresponding to functionalization from the target building block's aminoethyl handle) critical for activity [2].

COX-2 inhibition 5-lipoxygenase inhibition Anti-inflammatory Dual inhibitor

Serine Protease Inhibition: 1,2,5-Thiadiazolidine-1,1-dioxide vs. Isothiazolidine Scaffold Activity Comparison

The structurally related 1,2,5-thiadiazolidin-3-one 1,1-dioxide scaffold has been extensively validated as a mechanism-based inhibitor platform for serine proteases including human leukocyte elastase (HLE), proteinase 3 (PR3), and cathepsin G (Cat G) [1]. Sulfone derivatives based on this scaffold exhibit time-dependent, irreversible inhibition of HLE, with judicious R₁ group selection enabling high selectivity among closely related proteases. Compounds with P1=isobutyl demonstrated potent HLE inhibition while sparing PR3 and Cat G [1]. X-ray crystallographic studies at 1.8 Å resolution have elucidated the precise mechanism of enzyme inactivation, confirming covalent modification of the active-site serine residue [2]. The isothiazolidine core of the target compound represents a close structural analog to the validated 1,2,5-thiadiazolidine scaffold, with the N(5) to C(5) substitution creating a distinct ring geometry that may confer altered S' subsite binding characteristics [3].

Serine protease inhibition Human neutrophil elastase Mechanism-based inhibitor Heterocyclic scaffold

Sultam Thiourea Antiviral Activity: Class-Level Potency Data for WNV Inhibition

Sultam thiourea derivatives have been identified as novel inhibitors of West Nile virus (WNV) replication, with one compound demonstrating an EC₅₀ of 0.7 μM in WNV-based replicon assays and reducing reporter expression in a dose-dependent manner [1]. Mechanistic studies indicate that sultam thioureas block a post-entry, pre-assembly step of WNV replication, distinct from the mechanisms of entry inhibitors or late-stage assembly blockers. This compares favorably to ribavirin, a broad-spectrum antiviral, which exhibits an EC₅₀ of approximately 15-30 μM against WNV in similar replicon systems, representing a >20-fold improvement in potency for the sultam scaffold [2]. The thiourea linkage is critical for activity, and the target building block's primary amine provides a direct synthetic entry point to thiourea conjugation via reaction with isothiocyanates [1].

Antiviral West Nile virus Sultam thiourea Replicon assay

Priority Application Scenarios for 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride Based on Verified Evidence


Carbonic Anhydrase VII (hCA VII) Selective Inhibitor Development for Neuropathic Pain

This building block is strategically positioned for the synthesis of hCA VII-selective inhibitors for neuropathic pain management. As demonstrated by sultam-containing compounds derived from Sulthiame, the γ-sultam core contributes to a 6-fold improvement in hCA VII affinity (Ki = 4.2 nM vs. 24.8 nM) and >100-fold selectivity over off-target isoforms hCA I/II, compared to the reference drug [1]. The aminoethyl side chain of the target compound provides a conjugation handle for appending benzenesulfonamide recognition elements, while the sultam ring's exposure to the active site rim (confirmed by 1.58 Å X-ray crystallography) enables isoform discrimination [2]. In vivo efficacy in oxaliplatin-induced neuropathic pain models has been validated for this chemotype [1].

Dual COX-2/5-Lipoxygenase Inhibitor Synthesis for GI-Sparing Anti-Inflammatory Agents

The target building block serves as a precursor for constructing γ-sultam-based dual COX-2/5-LO inhibitors with demonstrated GI safety advantages over traditional NSAIDs. Literature validation shows that 2-alkyl substituted isothiazolidine 1,1-dioxides exhibit potent dual enzyme inhibition and IL-1 suppression without ulcerogenic activity in rodent arthritis models, contrasting with indomethacin's dose-limiting GI toxicity (UD₅₀ ≈ 3-5 mg/kg) [1]. The candidate S-2474, bearing a 2-ethyl substituent on the γ-sultam core—the exact position functionalized from this building block's aminoethyl group—advanced to clinical evaluation as an antiarthritic agent, confirming the translational relevance of this scaffold [2].

Serine Protease Inhibitor Library Synthesis for Inflammatory and Respiratory Disease Targets

The structural homology between the isothiazolidine core of this building block and the validated 1,2,5-thiadiazolidin-3-one 1,1-dioxide serine protease inhibitor scaffold supports its application in mechanism-based protease inhibitor discovery programs [1]. The closely related thiadiazolidine platform has yielded potent, time-dependent inhibitors of human leukocyte elastase (HLE), proteinase 3, and cathepsin G, with X-ray crystallography confirming covalent active-site modification at 1.8 Å resolution [2]. The aminoethyl handle of the target compound enables facile conjugation of P1 recognition elements (e.g., isobutyl, benzyl groups) that dictate protease selectivity, making this building block suitable for focused library synthesis targeting HLE-driven pathologies including COPD, cystic fibrosis, and acute lung injury [1].

Flavivirus Antiviral Lead Optimization via Thiourea Conjugation

This amine-containing building block is ideally suited for rapid derivatization into sultam thiourea libraries for antiviral screening against West Nile virus and related flaviviruses. Validated sultam thiourea compounds exhibit EC₅₀ = 0.7 μM against WNV replicons—approximately 20- to 40-fold more potent than ribavirin baseline (EC₅₀ ≈ 15-30 μM)—and act via a distinct post-entry, pre-assembly mechanism [1]. The primary amine of the target compound reacts efficiently with diverse isothiocyanates to generate thiourea linkages in a single step, enabling high-throughput parallel synthesis of focused libraries for SAR exploration. This approach is extensible to other RNA viruses where host or viral cysteine proteases represent validated targets [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.